molecular formula C15H12FN3O3S B2541983 N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-36-0

N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2541983
CAS No.: 946335-36-0
M. Wt: 333.34
InChI Key: HDZOHWHSWLZZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structural features include:

  • 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
  • 2,4-Diketone functional groups contributing to hydrogen-bonding interactions.
  • N-(2-fluorophenyl)carboxamide substituent at position 6, which enhances target specificity and metabolic stability.

Its pharmacological relevance is suggested by structural similarity to clinically approved GnRH antagonists like Relugolix (), which shares the thieno[2,3-d]pyrimidine scaffold but differs in substituents.

Properties

IUPAC Name

N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-18-13(21)8-7-11(23-14(8)19(2)15(18)22)12(20)17-10-6-4-3-5-9(10)16/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZOHWHSWLZZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=CC=C3F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiouracil Derivatives

The foundational step involves constructing the bicyclic thieno[2,3-d]pyrimidine system. A validated approach employs diethyl malonate and acetic acid under reflux to cyclize 4-amino-2-mercaptopyrimidine derivatives. For example, heating 1 (4-amino-2-mercapto-6-methylpyrimidine) with diethyl malonate in acetic acid yields ethyl thieno[2,3-d]pyrimidine carboxylate (2 ) in 63% yield. Spectral confirmation via IR (C═O ester at 1734 cm⁻¹) and NMR (δ = 1.36 ppm for ethyl CH₃) validates the structure.

Alternative Cyclization Using Sulfur-Mediated Reactions

A complementary method from utilizes sulfur (S₈) to cyclize ketones and cyanoacetamides. For instance, reacting 3 (2-cyanoacetamide derivative) with S₈ in the presence of SnCl₄ and triethylamine forms the thieno ring. This method achieves moderate yields (18–56%) but offers flexibility for introducing substituents at position 6.

N-Methylation at Positions 1 and 3

Selective Methylation Using Methyl Iodide

Direct methylation of the tetrahydrothienopyrimidine intermediate is achieved with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The patent in demonstrates that refluxing 4 (2-chloro-6-methyl-4-phenyl-thieno[2,3-d]pyrimidine) with 1-benzyl-3-methylpiperazine and Na₂CO₃ introduces methyl groups selectively at N1 and N3.

Protective Group Strategies

To prevent over-alkylation, benzyl or acetyl groups temporarily protect reactive amines. For example, benzylation of N1 followed by methylation at N3 and subsequent hydrogenolysis yields the desired dimethylated product.

Alternative Synthetic Routes

Multicomponent One-Pot Synthesis

Inspired by, a three-component reaction using arylglyoxals , 6-amino-1,3-dimethyluracil , and barbituric acid derivatives could streamline synthesis. While this method is optimized for pyrrolo[2,3-d]pyrimidines, substituting thiophene-based glyoxals may adapt it to thieno analogs.

Solid-Phase Synthesis

Emerging techniques employ resin-bound intermediates to facilitate purification. However, limited literature exists for thieno[2,3-d]pyrimidines, necessitating further research.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Acetic acid at reflux (110–120°C) maximizes yield for diethyl malonate-mediated reactions.
  • Methylation : DMF at 80°C ensures solubility of intermediates without decomposition.

Catalytic Enhancements

Tetrabutylammonium bromide (TBAB) , as a phase-transfer catalyst, improves reaction rates in multicomponent syntheses. For thienopyrimidines, TBAB (5 mol%) in ethanol at 50°C reduces reaction times by 30%.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Key bands include C═O (1667–1734 cm⁻¹), C═N (1582–1601 cm⁻¹), and N–H (3139–3428 cm⁻¹).
  • NMR : Methyl groups at δ = 1.36 ppm (CH₃), aromatic protons at δ = 6.88–7.58 ppm, and NH signals at δ = 8.32–9.84 ppm.
  • Mass Spectrometry : EI-MS confirms molecular ions (e.g., m/z = 592.23 for intermediate 5 ).

Purity Assessment

HPLC with C18 columns and acetonitrile/water gradients (70:30) achieves baseline separation of the target compound from by-products.

Challenges and Mitigation Strategies

Regioselectivity in Methylation

Competitive alkylation at N7 is mitigated by steric hindrance through bulky substituents at position 4 (e.g., phenyl groups).

Carboxamide Hydrolysis

Low-temperature coupling (0–5°C) prevents hydrolysis of the acid chloride intermediate during amidation.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways or inhibit the activity of key proteins, leading to its biological effects.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogues

Structural Analogues in the Thieno[2,3-d]pyrimidine Class

Table 1: Structural Comparison of Key Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Features Reference
Target Compound N-(2-fluorophenyl), 1,3-dimethyl C₁₆H₁₃FN₂O₃S Not explicitly stated Fluorophenyl group enhances lipophilicity -
Relugolix N-(4-difluorophenyl), 5-[(dimethylamino)methyl], 3-(6-methoxypyridazin-3-yl) C₂₉H₂₇F₂N₇O₅S 623.63 GnRH antagonist; improved solubility via carboxamide
TAK-385 1-(2,6-difluorobenzyl), 5-[(dimethylamino)methyl], 3-(6-methoxypyridazin-3-yl) C₃₀H₂₆F₂N₈O₅S Not provided Superior in vivo GnRH antagonism; reduced CYP450 inhibition
Compound N-(2,4-difluorophenyl), 3-ethyl-5,6-dimethyl C₁₉H₁₈F₂N₃O₂S₂ Not provided Thioacetamide moiety; potential kinase inhibition

Key Observations :

  • Relugolix and TAK-385 include bulkier substituents (e.g., difluorobenzyl, pyridazinyl) that enhance receptor binding but may reduce solubility. The target compound’s simpler fluorophenyl group balances lipophilicity and synthetic accessibility.
  • derivatives replace the diketone with thioacetamide, altering electronic properties and likely biological targets.

Pharmacological Activity: GnRH Antagonists vs. Kinase Inhibitors

Table 2: Pharmacological Profile of GnRH-Targeting Analogues
Compound Target CYP450 Inhibition Solubility Clinical Use Reference
Relugolix GnRH Receptor Low Moderate (improved via salt forms) Prostate cancer, endometriosis
TAK-385 GnRH Receptor Reduced (vs. sufugolix) Low (requires formulation) Oncology (preclinical)
Target Compound Not explicitly stated Unknown Likely moderate (fluorophenyl enhances permeability) Research stage -

Key Observations :

  • TAK-385 demonstrates superior in vivo GnRH antagonism but requires structural optimization for solubility.
  • Relugolix leverages a carboxamide group and salt formation (e.g., choline salt in ) to improve bioavailability, a strategy applicable to the target compound.

Key Observations :

  • Bi(OTf)₃ and ionic catalysts like [C8-Tropine].Cl enable one-pot syntheses with high yields.
  • The target compound’s synthesis may benefit from similar catalytic systems to optimize efficiency.

Biological Activity

N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in biological applications. Its unique structure combines elements of thieno[2,3-d]pyrimidine and carboxamide functionalities, suggesting various biological activities.

  • Molecular Formula : C12H12FN3O3S
  • Molecular Weight : 299.30 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound features a fluorinated aromatic ring attached to a tetrahydrothieno[2,3-d]pyrimidine core.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl group and the pyrimidine core are believed to play crucial roles in binding to target proteins or enzymes. This interaction can modulate various biological processes such as:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation and metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes crucial for tumor growth.

In Vitro Studies

Research has indicated that compounds similar to this compound demonstrate significant biological activities. For instance:

CompoundBiological ActivityIC50 (nM)Reference
Compound AInhibition of L1210 cell proliferation50
Compound BCytotoxicity against HepG2 cells75
N-(2-fluorophenyl)-1,3-dimethyl...Potential antitumor activityTBD

These findings highlight the potential of this compound in cancer therapeutics.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Properties : A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited potent inhibition of tumor cell lines (e.g., L1210 mouse leukemia cells) with IC50 values in the nanomolar range. The mechanism involved the intracellular release of active metabolites that interfere with DNA synthesis .
  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains. For example, a series of thienopyrimidine derivatives were evaluated for antimicrobial properties against Staphylococcus aureus and Escherichia coli using disk diffusion methods .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the core structure significantly influence biological activity. For instance:

ModificationEffect on Activity
Fluorination at position 2Increased potency against cancer cells
Dimethyl substitution at position 1Enhanced enzyme inhibition
Carboxamide functionalityImproved solubility and bioavailability

These insights are crucial for guiding future synthetic efforts aimed at optimizing the biological activity of this compound.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine-6-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Condensation of 3-aminothiophene derivatives with substituted urea or thiourea to form the pyrimidine ring. (ii) Alkylation at the 1- and 3-positions using methylating agents (e.g., methyl iodide). (iii) Introduction of the 2-fluorophenyl carboxamide group via coupling reactions (e.g., HATU-mediated amidation).
  • Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via 1^1H NMR (e.g., methyl group integration at δ 3.2–3.5 ppm). Purity can be assessed via HPLC (>95%) .

Q. How do structural modifications at the 2-fluorophenyl or methyl groups affect solubility and bioactivity?

  • Methodology : (i) Synthesize analogs with substituent variations (e.g., methoxy, chloro, or electron-withdrawing groups). (ii) Measure solubility using shake-flask methods (LogP determination). (iii) Evaluate bioactivity via enzyme inhibition assays (e.g., kinase targets) or cellular viability tests.
  • Example : Replacing the 2-fluorophenyl with a 4-methoxyphenyl group (as in ) may enhance solubility but reduce target affinity due to steric effects .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : (i) NMR (1^1H, 13^{13}C, 19^{19}F) to confirm substituent positions and purity. (ii) HPLC-MS for molecular weight verification and impurity profiling. (iii) X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
  • Note : Fluorine NMR (δ -110 to -120 ppm) is essential to confirm the 2-fluorophenyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodology : (i) Validate assay conditions (e.g., buffer pH, temperature, ATP concentration for kinase assays). (ii) Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}). (iii) Compare results with structurally related analogs (e.g., derivatives) to identify substituent-specific trends.
  • Example : Discrepancies in IC50_{50} values may arise from off-target effects or assay interference from the dimethyl groups .

Q. What strategies are recommended for optimizing in vitro metabolic stability?

  • Methodology : (i) Perform microsomal stability assays (human/rat liver microsomes). (ii) Identify metabolic soft spots via LC-MS/MS metabolite profiling. (iii) Introduce blocking groups (e.g., deuteration at labile positions) or modify the pyrimidine ring (e.g., ’s oxadiazole analogs).
  • Note : The 1,3-dimethyl groups may reduce oxidative metabolism but could increase plasma protein binding .

Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?

  • Methodology : (i) Synthesize a focused library with systematic substituent variations (e.g., ’s 5-methyl and 6-carboxamide analogs). (ii) Test compounds against a panel of related targets (e.g., kinases, GPCRs). (iii) Apply QSAR modeling to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity.
  • Key Insight : The 2-fluorophenyl group likely contributes to π-stacking in target binding, while methyl groups enhance lipophilicity .

Q. What in vitro toxicity models are suitable for early-stage safety profiling?

  • Methodology : (i) Cytotoxicity : HepG2 or HEK293 cell viability assays (CC50_{50} determination). (ii) hERG inhibition : Patch-clamp electrophysiology or fluorescence-based assays. (iii) Mitochondrial toxicity : Seahorse extracellular flux analysis.
  • Reference : highlights the importance of in vitro safety screens for structurally related amines .

Q. How can computational modeling predict target engagement for this compound?

  • Methodology : (i) Perform molecular docking (e.g., AutoDock Vina) against potential targets (e.g., kinases in ). (ii) Validate predictions with MD simulations (GROMACS) to assess binding stability. (iii) Cross-reference with pharmacophore models of known inhibitors.
  • Example : The pyrimidine-dione core may mimic ATP’s adenine moiety in kinase binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.